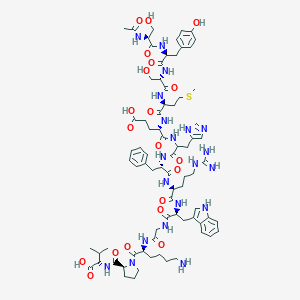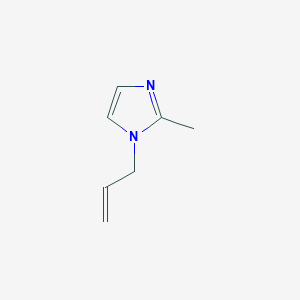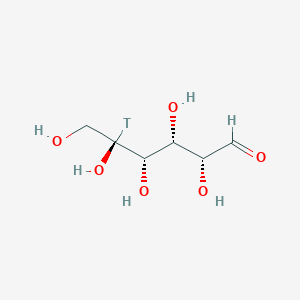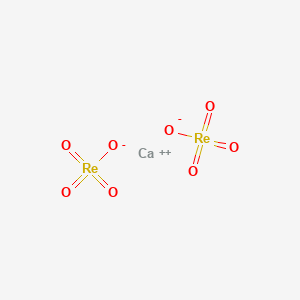![molecular formula C9H18O4Si B079983 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate CAS No. 13732-00-8](/img/structure/B79983.png)
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate often involves multi-step reactions, starting from acetoacetic esters to produce various heterocyclic systems and functionalized compounds. For instance, Lovro Selič and colleagues (1997) described the preparation of related compounds through a series of steps, demonstrating the versatility of these methods in synthesizing complex structures (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate and related compounds can be determined through various analytical techniques, including X-ray crystallography. For example, studies have revealed the structure of similar compounds, providing insights into their molecular configurations and stereochemistry (Collins, Fallon, & McGeary, 1994).
Chemical Reactions and Properties
Chemical reactions involving 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate are diverse, including cyclizations, Michael additions, and reactions with various nucleophiles. These reactions are crucial for modifying the compound's structure and introducing new functional groups, which can significantly affect its properties and applications. For instance, Gimazetdinov and colleagues (2017) explored intramolecular carbocyclization reactions, highlighting the compound's reactivity and potential for creating bicyclic structures (Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017).
Scientific Research Applications
1. Intramolecular Carbocyclization
A study by Gimazetdinov et al. (2017) explored the intramolecular carbocyclization of a derivative of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate. They found that treatment of this compound results in the formation of a bicyclo[3.1.0]hexene structure, showcasing its utility in synthesizing complex cyclic structures in organic chemistry (Gimazetdinov et al., 2017).
2. Synthesis of Functional Polysiloxanes
Cao et al. (2017) described the use of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate in the synthesis of functional polysiloxanes. These compounds demonstrate fluorescence properties and have potential applications in hydrophilic modifications, particularly in biomedical fields (Cao et al., 2017).
3. Hydrophobic Silica Aerogels
In the work of Duan et al. (2016), a silylating agent similar to 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate was used to modify silica gel networks, resulting in hydrophobic aerogels. These materials have varied applications due to their unique properties like high hydrophobicity and enhanced compressive modulus (Duan et al., 2016).
4. Multifunctional Alkoxysilanes
Zuo et al. (2014) synthesized multifunctional alkoxysilanes, including derivatives of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate, using photoinitiated radical-based thiol–yne click reactions. These compounds exhibited photoluminescence and could be used to modify silicon surfaces for various applications (Zuo et al., 2014).
Safety And Hazards
The compound is classified as a combustible liquid and can cause skin and eye irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4Si/c1-5-9(10)13-7-6-8-14(4,11-2)12-3/h5H,1,6-8H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDBEBOBROAQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCOC(=O)C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373328 |
Source


|
| Record name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate | |
CAS RN |
13732-00-8 |
Source


|
| Record name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acryloxypropyl)methyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

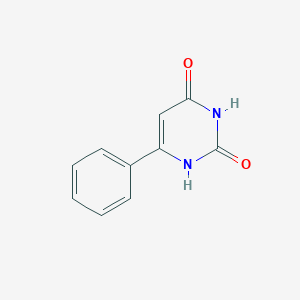
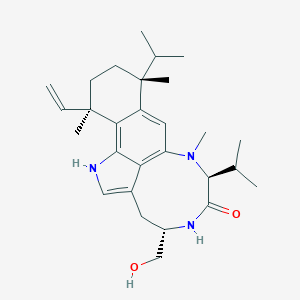
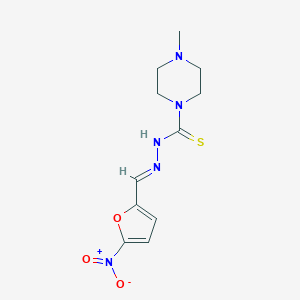
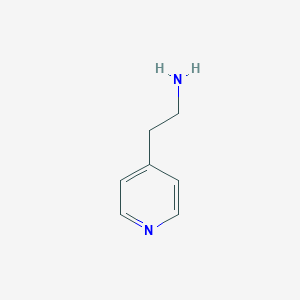
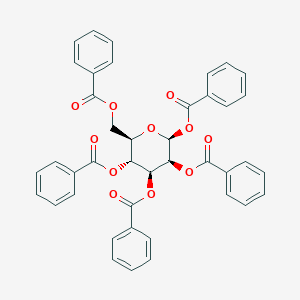


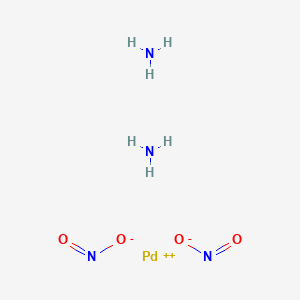

![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
